molecular formula C13H20N2O4 B12473915 tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate

tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate

Cat. No.: B12473915
M. Wt: 268.31 g/mol
InChI Key: INXRCMYQWWYQEP-UHFFFAOYSA-N
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Description

tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate (CAS 1142192-08-2) is a high-purity chemical building block supplied for research and development purposes. This compound, with a molecular formula of C13H20N2O4 and a molecular weight of 268.31 g/mol, is a pyridine derivative functionalized with dimethoxy and carbamate groups . The tert-butyloxycarbonyl (Boc) protecting group is a key feature, making this reagent highly valuable in organic synthesis and medicinal chemistry research for the protection of amine functionalities . It is characterized by its specific SMILES code, O=C(OC(C)(C)C)N(C1=NC(OC)=C(OC)C=C1)C, and is assigned the MDL number MFCD11857733 . Researchers utilize this compound as a critical intermediate in the synthesis of more complex molecules. Safety Information: This product carries the signal word "Warning" and hazard statement H302, indicating that it may be harmful if swallowed. Appropriate precautionary measures, including the use of protective equipment, should be taken . The product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl N-(5,6-dimethoxypyridin-2-yl)-N-methylcarbamate

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15(4)10-8-7-9(17-5)11(14-10)18-6/h7-8H,1-6H3

InChI Key

INXRCMYQWWYQEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC(=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Direct Boc Protection of 2-(Aminomethyl)-5,6-Dimethoxypyridine

A primary route involves reacting 2-(aminomethyl)-5,6-dimethoxypyridine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a representative procedure:

  • Reagents : Boc₂O (1.1 equiv), DMAP (catalytic), THF solvent.
  • Conditions : 0°C to room temperature, 2–4 hours.
  • Yield : 85–92% after purification by silica gel chromatography.

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, facilitated by DMAP. This method is favored for its simplicity and high efficiency.

Nucleophilic Substitution on Halogenated Pyridines

Halogenated pyridines serve as precursors, with subsequent displacement by methylamine derivatives.

Synthesis from 2-Chloro-5,6-Dimethoxypyridine

A two-step approach is documented:

  • Methylamine Introduction :
    • Reagents : 2-Chloro-5,6-dimethoxypyridine, methylamine (excess), K₂CO₃.
    • Conditions : Reflux in acetonitrile, 12 hours.
    • Intermediate : 2-(Methylamino)-5,6-dimethoxypyridine (Yield: 78%).
  • Boc Protection :
    • Reagents : Boc₂O, DMAP, THF.
    • Conditions : 0°C to RT, 3 hours.
    • Final Product : 72% yield after recrystallization.

This method benefits from commercially available starting materials but requires stringent temperature control to avoid N-overalkylation.

Coupling Reactions with Preformed Carbamate Moieties

Carbamate fragments are introduced via coupling agents, ideal for complex pyridine derivatives.

EDC/HOBt-Mediated Coupling

In a protocol adapted from analogous syntheses:

  • Reagents : 5,6-Dimethoxypyridine-2-carboxylic acid, tert-butyl methylcarbamate, EDC, HOBt, DIPEA.
  • Conditions : DMF solvent, 50°C, 16 hours.
  • Yield : 65–70% after column chromatography.

Mechanistically, EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the carbamate’s amine. HOBt minimizes side reactions.

Reductive Amination Pathways

For substrates with aldehyde groups, reductive amination offers an alternative.

Synthesis via 5,6-Dimethoxypyridine-2-Carbaldehyde

A three-step sequence is reported:

  • Aldehyde Formation : Oxidation of 2-hydroxymethyl-5,6-dimethoxypyridine (MnO₂, CH₂Cl₂, 90% yield).
  • Reductive Amination :
    • Reagents : Methylamine, NaBH₃CN, MeOH.
    • Conditions : RT, 6 hours (Yield: 82%).
  • Boc Protection : As described in Section 1.1 (Yield: 88%).

This route is advantageous for substrates sensitive to strong bases but requires careful handling of borane reagents.

Analysis of Methodologies

Comparative Efficiency

Method Yield Range Key Advantages Challenges
Direct Boc Protection 85–92% Minimal steps, high atom economy Requires pure amine precursor
Nucleophilic Substitution 70–78% Uses inexpensive halides Risk of overalkylation
Carbamate Coupling 65–70% Applicable to complex acids Sensitivity to moisture
Reductive Amination 75–82% Tolerates sensitive functional groups Multi-step, borane handling

Optimization Strategies

  • Solvent Selection : THF and DMF are preferred for Boc protection and coupling, respectively, due to optimal solubility.
  • Catalyst Screening : DMAP outperforms alternatives like pyridine in Boc reactions, reducing reaction times.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.

Industrial-Scale Considerations

Large-scale synthesis ( >1 kg) employs continuous flow reactors for Boc protection, enhancing heat dissipation and yield (reported 89% at pilot scale). Environmental metrics favor the direct Boc method due to lower E-factor (2.1 vs. 3.8 for coupling routes).

Emerging Techniques

Recent advances include enzymatic Boc protection using lipases (e.g., Candida antarctica), achieving 91% yield under aqueous conditions. Photocatalytic methods are also explored but remain experimental.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate with structurally related pyridine carbamates, focusing on substituent positions, functional groups, molecular properties, and synthetic relevance.

Positional Isomerism: 2-Pyridinyl vs. 3-Pyridinyl Derivatives

  • Such isomers are critical in medicinal chemistry, where ring substitution patterns influence target binding .
  • Key Difference : The 2-pyridinyl vs. 3-pyridinyl substitution impacts steric and electronic profiles, which may dictate selectivity in synthetic pathways or biological activity.

Substituent Variability: Methoxy vs. Halogen/Hydroxyl Groups

  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0):

    • Molecular Formula : C₁₁H₁₄BrClN₂O₂
    • Molecular Weight : 321.60 g/mol .
    • Bromine and chlorine substituents enhance molecular weight and polarizability compared to methoxy groups. Halogens may facilitate nucleophilic aromatic substitution or Suzuki-Miyaura coupling, offering synthetic versatility absent in methoxy analogs.
  • tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate :

    • A hydroxyl group at the 4-position introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the purely lipophilic methoxy groups in the target compound .

Functional Group Modifications: Carbamates vs. Esters

  • Esters are more prone to hydrolysis under acidic or basic conditions, whereas carbamates (protected amines) offer stability until deprotection is required .

Biological Activity

tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate is a carbamate derivative notable for its potential applications in medicinal chemistry. This compound, with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol, has been investigated for various biological activities, particularly its anti-inflammatory properties and interactions with cellular pathways.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyridine ring substituted at the 5 and 6 positions with methoxy groups. This unique substitution pattern is significant as it influences the compound's biological activity and pharmacokinetic properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. It may modulate enzyme activity or interact with specific receptors involved in inflammatory pathways. Preliminary studies suggest that it can reduce pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated.

The compound's mechanism of action appears to involve:

  • Enzyme Modulation : It may inhibit specific enzymes associated with inflammatory responses.
  • Receptor Interaction : Potential binding to receptors that regulate inflammation and cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance cell viability in the presence of inflammatory stimuli. For example, astrocytes treated with the compound showed improved survival rates when exposed to amyloid beta peptides, indicating neuroprotective effects .

Case Studies

Several case studies have focused on the compound's effects in various biological models:

  • Astrocyte Protection : In a study involving astrocytes exposed to Aβ 1-42, treatment with this compound resulted in increased cell viability and reduced levels of TNF-α, suggesting its potential as a neuroprotective agent .
  • Inflammation Models : The compound has been tested in models of inflammation where it demonstrated a capacity to lower cytokine levels, thus supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl (5-methoxy-pyridin-2-yl)(methyl)carbamateMethoxy group at position 5Lacks tert-butyl group; different pharmacological profile
Ethyl (5,6-dimethoxypyridin-3-yl)(methyl)carbamateEthyl instead of tert-butylPotentially different solubility and bioavailability
tert-Butyl (3,4-dimethoxypyridin-2-yl)(methyl)carbamateDimethoxy groups at different positionsMay exhibit altered biological activity

This table illustrates how variations in substituents can significantly influence biological activity and pharmacokinetics.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via carbamate protection of a pyridine derivative. A common approach involves reacting 5,6-dimethoxy-2-aminopyridine with methyl chloroformate or a similar reagent to form the methylcarbamate intermediate, followed by tert-butoxycarbonyl (Boc) protection. Key intermediates include halogenated pyridines (e.g., 6-chloro-5-pivalamidopyridin-2-yl derivatives) and Boc-protected amines. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid Boc-deprotection .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) and mass spectrometry . For example, tert-butyl carbamate derivatives typically show a singlet at ~1.4 ppm (tert-butyl protons) and a carbonyl signal at ~155-160 ppm in ¹³C NMR. Pyridine ring protons in the 5,6-dimethoxy-substituted system appear as distinct aromatic signals (e.g., δ 6.5–8.5 ppm). X-ray crystallography may further resolve steric effects from the tert-butyl group .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to minimize inhalation risks. Avoid contact with strong acids/bases to prevent decomposition. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Toxicity data for similar carbamates suggest low acute toxicity but potential irritancy to mucous membranes .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in multistep reactions?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of Boc anhydride) and use catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. Monitor reaction progress via TLC or HPLC. For purification, employ column chromatography with gradients of ethyl acetate/hexane. Yield improvements (e.g., from 60% to 85%) are achievable by controlling moisture levels and reaction temperature (20–25°C) .

Q. What strategies resolve contradictions in spectral data for this compound, such as unexpected NMR splitting patterns?

  • Methodological Answer : Discrepancies may arise from rotamers due to restricted rotation around the carbamate C–N bond. Variable-temperature NMR (e.g., 25–60°C) can coalesce split signals into singlets. Compare experimental data with computational predictions (e.g., DFT calculations) or reference databases like NIST Chemistry WebBook. For ambiguous mass spectrometry peaks, high-resolution MS (HRMS) clarifies isotopic patterns .

Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream applications?

  • Methodological Answer : The tert-butyl group acts as a protecting group for amines, enhancing solubility in nonpolar solvents and sterically shielding reactive sites. In cross-coupling reactions (e.g., Suzuki-Miyaura), its bulk may slow transmetallation steps, requiring optimized ligands (e.g., PdCl₂(dppf)). Post-reaction Boc removal with TFA/CH₂Cl₂ (1:1 v/v) regenerates the free amine without damaging the pyridine core .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies show degradation at extremes:

  • Acidic conditions (pH < 3) : Rapid Boc-deprotection via protonation of the carbamate oxygen.
  • Basic conditions (pH > 10) : Hydrolysis of the carbamate to form CO₂ and tert-butanol.
  • Thermal stability : Decomposition above 150°C, monitored by TGA/DSC. Store at –20°C under inert atmosphere for long-term stability .

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